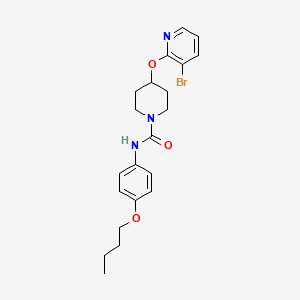
4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide" is a nitrogenous organic molecule that is likely to possess biological activity given its structural similarity to other piperidine carboxamides. Piperidine carboxamides are a class of compounds known for their antiproliferative properties, as seen in the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have been identified as tubulin inhibitors and show potent antiproliferative activity .
Synthesis Analysis
The synthesis of related piperidine carboxamide compounds typically involves multiple steps, including acylation, deprotection, and salt formation, as demonstrated in the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride . Another example includes the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which involved cyclization, treatment with piperazine, and further reaction with arylisocyanates or arylisothiocyanates . These methods could potentially be adapted for the synthesis of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide".
Molecular Structure Analysis
The molecular structure of piperidine carboxamides can be elucidated using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray diffraction (XRD) can be used to determine the crystal structure, while density functional theory (DFT) calculations can optimize the molecular structure and compare it with experimental data . These techniques would be essential in analyzing the molecular structure of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide".
Chemical Reactions Analysis
The reactivity of piperidine carboxamides can be inferred from studies on similar compounds. For instance, the synthesis of related compounds often involves reactions with piperazine and various aryl halides or boronic acids in the presence of catalysts like Pd(PPh3)2Cl2 . The chemical reactions involved in the synthesis and modification of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide" would likely follow similar pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides can be studied using DFT to reveal molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis . These computational studies can provide insights into the stability, reactivity, and potential interaction of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide" with biological targets. The compound's solubility, melting point, and other physical properties would also be important to characterize for its potential application in a biological context.
Scientific Research Applications
Synthesis and Characterization
4-((3-Bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide is a compound that falls within the broader category of compounds studied for their novel synthetic pathways and potential applications in medicinal chemistry. Studies have explored efficient synthesis methods for related piperidine derivatives, offering insights into the chemical characteristics and potential utility of such compounds. For example, novel synthesis routes have been developed for 5,7-diarylated pyrido[4,3-d]pyrimidines and substituted pyrazolo[4,3-c]pyridine-3-ols, showcasing the versatility of piperidine derivatives in creating heterocyclic compounds with potential biological activity (V. Vijayakumar, P. Karthikeyan, S. Sarveswari, 2014) (P. Karthikeyan, V. Vijayakumar, S. Sarveswari, 2014).
Biological Activity and Pharmacological Applications
The search for new pharmacologically active compounds has led to the exploration of piperidine derivatives as potential therapeutic agents. For instance, specific piperidine derivatives have been identified as inhibitors of soluble epoxide hydrolase, indicating their potential utility in the development of novel therapeutic agents (R. Thalji, J. McAtee, S. Belyanskaya, et al., 2013). Additionally, the role of orexin-1 receptor mechanisms in compulsive food consumption highlights the significance of piperidine derivatives in studying and potentially treating eating disorders (L. Piccoli, M. M. Bonaventura, C. Cifani, et al., 2012).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of piperidine derivatives has yielded compounds with significant activity against various bacterial and fungal strains. This underscores the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).
properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(4-butoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3/c1-2-3-15-27-17-8-6-16(7-9-17)24-21(26)25-13-10-18(11-14-25)28-20-19(22)5-4-12-23-20/h4-9,12,18H,2-3,10-11,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIXUSOSVCFGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

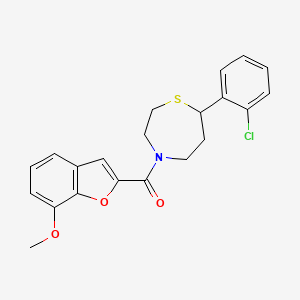

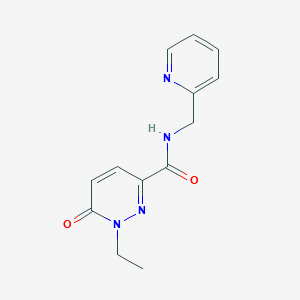
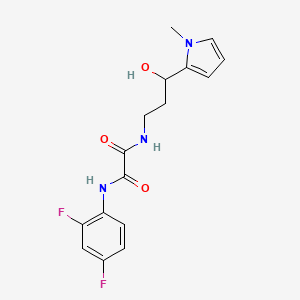
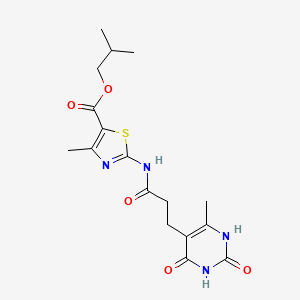
![2-Chloro-5-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2528263.png)
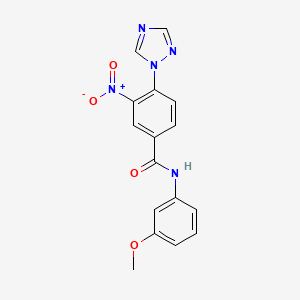
![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)
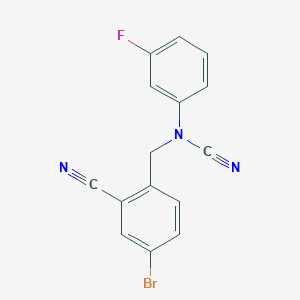
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)
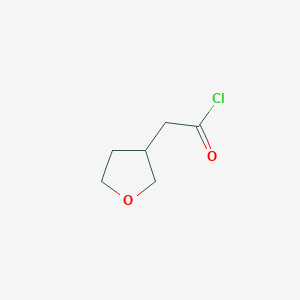
![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)